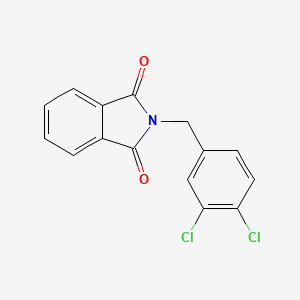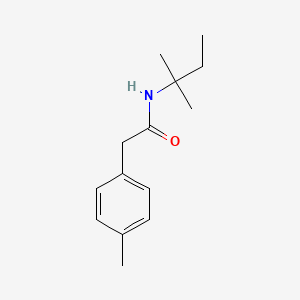
2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione, also known as SU4312, is a small molecule inhibitor that has been widely used in scientific research to study various biological processes. This compound is known to inhibit the activity of receptor tyrosine kinases, which are important signaling molecules involved in many cellular processes.
Wirkmechanismus
The mechanism of action of 2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione involves the inhibition of receptor tyrosine kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups to downstream signaling molecules, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, cell proliferation, and survival. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for receptor tyrosine kinases, which allows for the selective inhibition of these enzymes without affecting other cellular processes. However, one limitation of using 2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of 2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione in scientific research. One potential application is in the development of new cancer therapies, as 2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of several receptor tyrosine kinases that are involved in cancer cell proliferation and survival. Another potential application is in the study of angiogenesis and its role in various diseases, including cancer and cardiovascular disease. Additionally, 2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione may be used to study the role of receptor tyrosine kinases in other cellular processes, such as cell differentiation and migration.
Synthesemethoden
The synthesis of 2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione involves several steps, starting with the reaction of 3,4-dichlorobenzylamine with maleic anhydride to form the intermediate 2-(3,4-dichlorobenzyl)-maleic anhydride. This intermediate is then reacted with ammonia to form the final product 2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione has been extensively used in scientific research to study various biological processes, including angiogenesis, cell proliferation, and apoptosis. It has been shown to inhibit the activity of several receptor tyrosine kinases, including VEGFR2, FGFR1, and PDGFRβ, which are involved in angiogenesis. 2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione has also been used to study the role of receptor tyrosine kinases in cancer cell proliferation and survival.
Eigenschaften
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2/c16-12-6-5-9(7-13(12)17)8-18-14(19)10-3-1-2-4-11(10)15(18)20/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGVPZAAHHEYJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorobenzyl)-1H-isoindole-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5783012.png)

![9-(4-chlorophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5783038.png)
![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5783046.png)

![3-[(4-chlorophenyl)thio]-N-methylpropanamide](/img/structure/B5783055.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-phenylpropanamide](/img/structure/B5783089.png)
![1-(4-methylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5783101.png)
![N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5783109.png)

![1-[(4-bromophenoxy)acetyl]pyrrolidine](/img/structure/B5783132.png)
